
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine and hydroxyl groups attached to a phenyl ring, along with a propanone side chain.
Preparation Methods
The synthesis of 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one typically involves the bromination of 2,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (RSH).
Scientific Research Applications
1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Dibromo-2,4-dihydroxyphenyl)propan-1-one include:
1-(3,4-Dihydroxyphenyl)propan-2-one: Lacks bromine atoms and has different reactivity and applications.
Ethanone, 1-(2,4-dihydroxyphenyl)-: Similar structure but with an ethanone side chain instead of propanone.
1-(3,5-dihydroxyphenyl)propan-2-one: Similar structure but without bromine atoms. The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64603-55-0 |
|---|---|
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
1-(3,5-dibromo-2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Br2O3/c1-2-6(12)4-3-5(10)9(14)7(11)8(4)13/h3,13-14H,2H2,1H3 |
InChI Key |
FDAHTYZHIVVLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




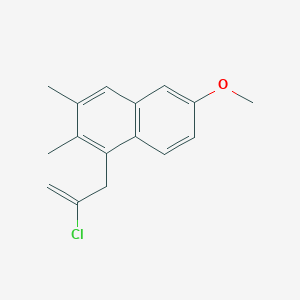
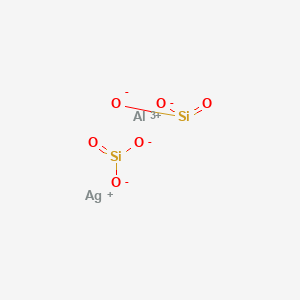
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
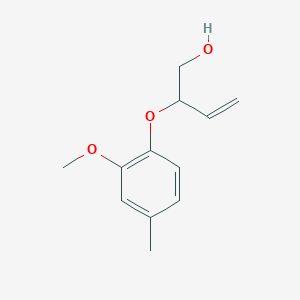

![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

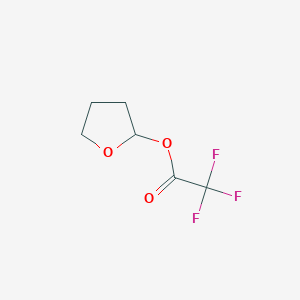
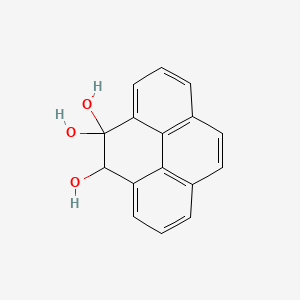
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
